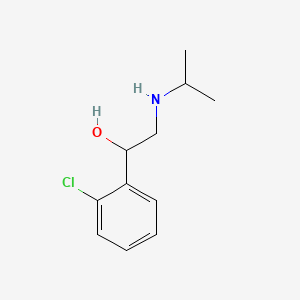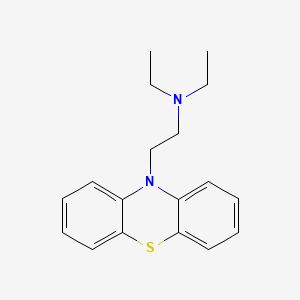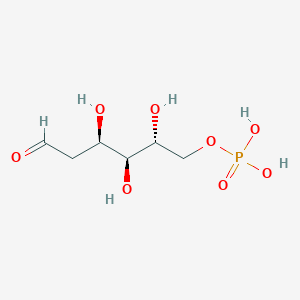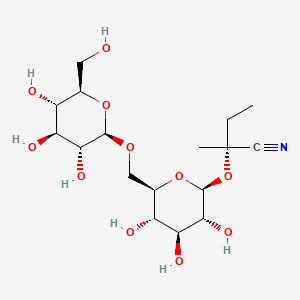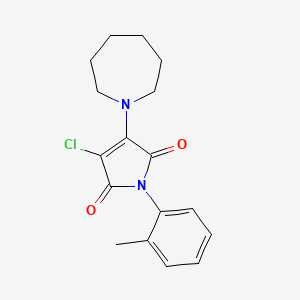
3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione is a member of maleimides.
Scientific Research Applications
1. Corrosion Inhibition
Research has shown that 1H-pyrrole-2,5-dione derivatives, similar to 3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione, are effective in inhibiting corrosion of carbon steel in acidic environments. This application is critical in industries where metal longevity is vital (Zarrouk et al., 2015).
2. Luminescent Polymers
These derivatives can be incorporated into polymers, yielding materials with strong fluorescence. This application is significant in the field of organic electronics, where such polymers can be used in light-emitting devices (Zhang & Tieke, 2008).
3. Glycolic Acid Oxidase Inhibition
Certain derivatives of 1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase. This enzyme is involved in metabolic pathways, and its inhibition can have therapeutic implications (Rooney et al., 1983).
4. Photoluminescent Materials
The application of these derivatives in photoluminescent materials offers potential in the development of new electronic materials with unique light-emitting properties (Beyerlein & Tieke, 2000).
5. Electron Transport in Solar Cells
These compounds have been used in the synthesis of n-type conjugated polyelectrolytes, which are integral in enhancing the efficiency of polymer solar cells. Their electron-deficient nature contributes to improved electron mobility and conductivity (Hu et al., 2015).
6. Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized for potential use in anti-cancer therapeutics, showing promise as inhibitors of specific protein kinases and exhibiting anti-tumor activities (Kuznietsova et al., 2019).
properties
Product Name |
3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
|---|---|
Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-8-4-5-9-13(12)20-16(21)14(18)15(17(20)22)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
RPUTUZDJJXOQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
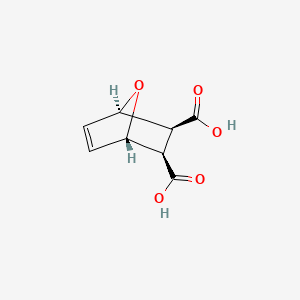
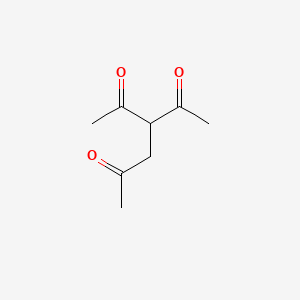
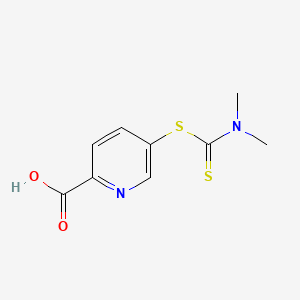
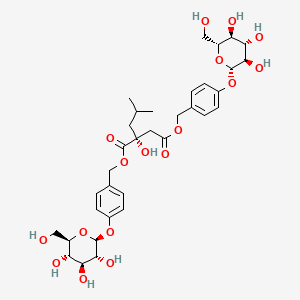
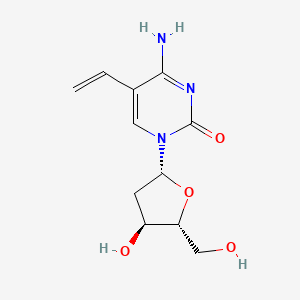
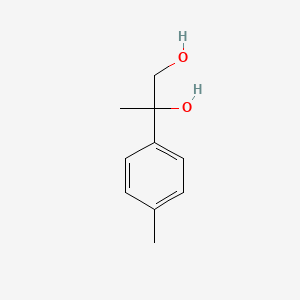
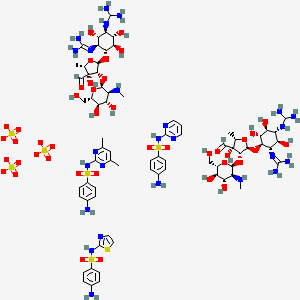
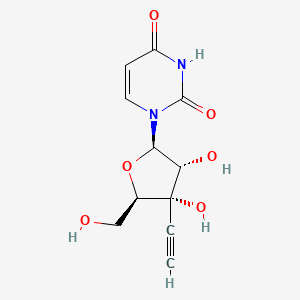
![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)
